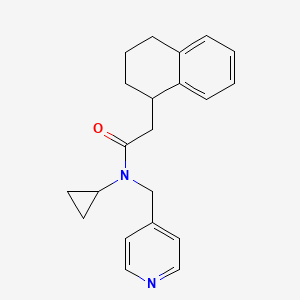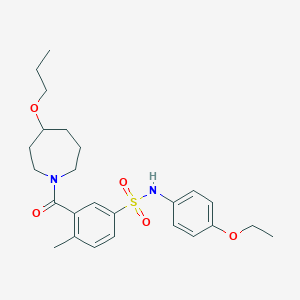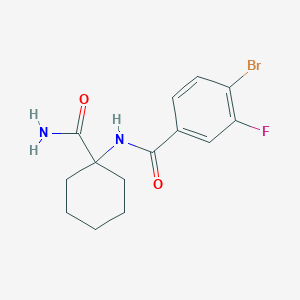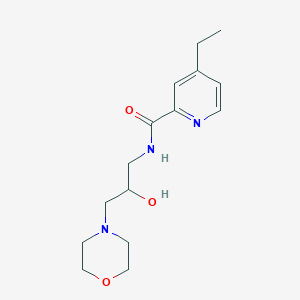![molecular formula C22H22N4O2 B6963971 (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B6963971.png)
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone is a complex organic compound, characterized by a combination of a pyrrolidine ring fused to a pyran ring, substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone typically involves multi-step organic reactions. Commonly, starting with pyrrolidine and dihydropyran derivatives, the reaction proceeds via a nucleophilic addition, followed by cyclization under acidic or basic conditions. The phenyl substitution can be introduced through electrophilic aromatic substitution reactions, whereas the pyrazolyl moiety is typically incorporated via a condensation reaction between hydrazine and diketones or via cycloaddition reactions.
Industrial Production Methods: On an industrial scale, efficient production of this compound requires optimization of the synthetic route to maximize yield and minimize costs. Flow chemistry or continuous production processes might be utilized, ensuring consistent quality and scalability. Catalysts and optimized reaction conditions play crucial roles in enhancing the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: The compound (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone undergoes various types of reactions:
Oxidation: : It can undergo oxidation reactions to introduce oxygen-containing functional groups, such as alcohols or ketones.
Reduction: : Reduction reactions can transform its functional groups into more reduced forms, like converting ketones to alcohols.
Substitution: : The aromatic phenyl and pyrazolyl rings can participate in electrophilic or nucleophilic substitution reactions, introducing different substituents.
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: : Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens, nitrating mixtures, and alkylating agents are frequently used, often in the presence of catalysts like iron or aluminum chloride.
Oxidation: : Products may include aromatic aldehydes or ketones.
Reduction: : Reduced forms may include alcohols or fully hydrogenated compounds.
Substitution: : Varied substituted aromatic and heterocyclic products depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Potentially used in catalysis due to its unique structure.
Pharmacophore: : Acts as a core structure for developing new drugs due to its potential biological activities.
Drug Development: : Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities.
Material Science: : Used in the development of advanced materials due to its stability and unique chemical properties.
Wirkmechanismus
Molecular Targets and Pathways Involved: (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone's mechanism of action often involves interacting with specific enzymes or receptors in biological systems. Its phenyl and pyrazolyl groups can bind to active sites of proteins, influencing their function and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(3-phenylpyrrolidin-2-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone: : Similar structure with slight variations in the pyrrolidine moiety.
(3-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone: : Lacks the pyran ring, affecting its chemical and biological properties.
Uniqueness: (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone stands out due to its fused pyrrolidine and pyran rings, offering a unique scaffold for further chemical modifications and biological applications
Feel free to dive into any section more deeply, or let me know how else I can enhance this article!
Eigenschaften
IUPAC Name |
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(17-11-24-26(13-17)18-7-4-9-23-12-18)25-14-19(16-5-2-1-3-6-16)20-15-28-10-8-21(20)25/h1-7,9,11-13,19-21H,8,10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHZTMSMNCNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B6963909.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
![4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6963927.png)

![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)

![(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone](/img/structure/B6963937.png)
![methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B6963939.png)
![3H-benzimidazol-5-yl-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B6963951.png)
![tert-butyl N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6963970.png)
![4-(2-hydroxypropyl)-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6963978.png)
